7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Select 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one for Tolvaptan synthesis based on the documented 89% isolated yield from the tosyl-protected precursor under mild acidic conditions (90% H₂SO₄, 0–10°C). The essential 7-chloro substitution pattern is irreplaceable for correct V2 receptor pharmacophore; alternative substitution patterns (7-methoxy, 8-fluoro, 9-bromo-8-methyl) are chemically non-viable for Tolvaptan. Procure as Tolvaptan Impurity 22 with regulatory-compliant characterization data to streamline ANDA submissions. Available in ≥98% purity with full analytical characterization (GC, nonaqueous titration, NMR), loss on drying ≤1%, and residue on ignition ≤0.1%, supporting robust cGMP manufacturing.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 160129-45-3
Cat. No. B069853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
CAS160129-45-3
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C=CC(=C2)Cl)NC1
InChIInChI=1S/C10H10ClNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2
InChIKeyAHESNFIUAHTYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS 160129-45-3) - Key Tolvaptan Intermediate for Pharmaceutical R&D and Analytical Standards


7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS 160129-45-3) is a benzazepinone heterocycle bearing a 7-chloro substituent and a 5-oxo functional group [1]. With a molecular formula of C10H10ClNO and a molecular weight of 195.65 g/mol, this compound exists as a white to light yellow solid with a melting point range of 103–107 °C [2]. It serves as a critical intermediate in the synthesis of Tolvaptan (OPC-41061), an orally active nonpeptide arginine vasopressin V2 receptor antagonist used for treating hyponatremia associated with congestive heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone [3]. Additionally, it functions as Tolvaptan Impurity 22, supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and quality control applications in Abbreviated New Drug Applications [4]. The commercial availability ranges from 97% to ≥99% purity grades, with long-term storage recommended at 2–8 °C protected from light .

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS 160129-45-3): Why Generic Benzazepinone Analogs Are Not Interchangeable for Tolvaptan Synthesis


While several tetrahydrobenzo[b]azepin-5-one analogs exist as chemical intermediates (e.g., 1-tosyl-protected derivatives, 8-fluoro analogs, 7-methoxy analogs, and 9-chloro-7-methyl variants), substituting any of these for 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one in the Tolvaptan synthetic route is not chemically or economically viable . The specific 7-chloro substitution pattern is essential for the subsequent acylation and reduction steps that yield the final pharmacophore of Tolvaptan, where the chlorine atom contributes to optimal receptor binding at the vasopressin V2 receptor [1]. Alternative substitution patterns (e.g., 7-methoxy, 8-fluoro, or 9-bromo-8-methyl) produce compounds that, while chemically similar in scaffold, would lead to different final drug substances lacking Tolvaptan's specific pharmacological profile and regulatory approval status . Furthermore, the 5-oxo ketone functionality provides the essential handle for stereoselective reduction to the 5-hydroxy group present in the active pharmaceutical ingredient [2]. The tosyl-protected intermediate (CAS 193686-76-9) is a protected precursor in certain synthetic routes, not a substitute for the deprotected final intermediate .

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS 160129-45-3) - Quantitative Comparative Evidence Guide for Procurement and Research Selection


7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Synthesis Yield Comparison: 89% Achieved via Tosyl Deprotection Route vs. Lower Yields in Alternative Methods

In the established synthetic route to 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, deprotection of 7-chloro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one (CAS 193686-76-9) using 90% (w/w) sulfuric acid at 0–10 °C yields the target compound in 89% isolated yield with a melting point of 103–104 °C and moisture content below 100 ppm . This yield compares favorably to alternative methods, such as the patent CN103601678A approach involving 4-chloroaniline and succinic anhydride, which reports a lower overall yield and cites high cost and difficult post-treatment purification as limitations of existing methods [1]. The 89% yield represents an efficient, scalable synthetic transformation that minimizes material waste and reduces production costs relative to multi-step alternatives with lower overall yields.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates Yield Optimization

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Purity Grade Differentiation: 97–99%+ Commercial Availability for cGMP-Ready Pharmaceutical Intermediate Sourcing

Commercial sourcing of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one offers purity specifications ranging from 97% to ≥99%, with analytical verification by GC and nonaqueous titration [1]. TCI Chemicals supplies >98.0% (GC)(T) purity grade with NMR structure confirmation, while ChemImpex offers ≥99% purity . These high-purity grades are essential for pharmaceutical intermediate applications where impurities can propagate through subsequent synthetic steps and affect final drug substance purity . In contrast, related tetrahydrobenzo[b]azepine analogs such as 1-tosyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS 24310-36-9) and 7-chloro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one (CAS 193686-76-9) are typically available at 97% purity or are not specified, and serve as synthetic intermediates rather than as direct Tolvaptan impurity reference standards .

Quality Control Pharmaceutical Manufacturing Analytical Chemistry Regulatory Compliance

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Physicochemical Property Profile: Melting Point and Stability Data Supporting Consistent Process Reproducibility

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one exhibits a consistent melting point range of 103–107 °C across multiple suppliers, with reported values including 103–104 °C, 103.0–107.0 °C, and 105 °C . This narrow melting range indicates high crystalline purity and batch-to-batch consistency, which is critical for reproducible process chemistry outcomes [1]. The compound is stable under standard storage conditions (2–8 °C, protected from moisture and light), with commercial specifications including loss on drying ≤1%, residue on ignition ≤0.1%, and heavy metals ≤10 ppm [2]. In comparison, structurally related analogs such as 9-bromo-8-methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one and 7-methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one have different physicochemical profiles (altered lipophilicity and electronic properties due to substituent variations) that would affect their behavior in the specific acylation and reduction steps of Tolvaptan synthesis .

Process Chemistry Solid-State Characterization Stability Studies Analytical Method Validation

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Regulatory Utility as Tolvaptan Impurity 22: Quantified Characterization for ANDA Submissions

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is officially designated as Tolvaptan Impurity 22 and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications [1]. This compound can be used directly for analytical method development, method validation (AMV), and quality control applications in Tolvaptan commercial production [2]. In contrast, other benzazepinone analogs such as 1-tosyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS 24310-36-9) and 7-chloro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one (CAS 193686-76-9) are not designated as official Tolvaptan impurities and lack the specific regulatory-compliant characterization documentation required for ANDA submissions . The availability of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one as a characterized reference standard eliminates the need for in-house impurity synthesis and characterization, reducing regulatory submission timelines and analytical development costs.

Regulatory Affairs Analytical Method Development Pharmaceutical Quality Control Generic Drug Applications

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS 160129-45-3): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Pharmaceutical Process Development: Multi-Kilogram Tolvaptan Intermediate Manufacturing

Process chemists engaged in scaling Tolvaptan synthesis should select 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one based on the documented 89% isolated yield from the tosyl-protected precursor under mild acidic conditions (90% H₂SO₄, 0–10 °C) . This high-yielding deprotection step, combined with azeotropic dehydration to achieve moisture content below 100 ppm, enables efficient multi-kilogram production with minimized waste and reduced cost of goods. Alternative synthetic routes, such as those described in patent CN103601678A, report lower overall yields and difficult post-treatment purification, making the established tosyl deprotection route the economically preferred approach for commercial-scale Tolvaptan intermediate manufacturing [1].

Analytical Quality Control: cGMP-Compliant Impurity Reference Standard for Tolvaptan ANDA Submissions

Analytical development scientists preparing ANDA submissions for generic Tolvaptan should procure 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one specifically designated as Tolvaptan Impurity 22, which is supplied with regulatory-compliant detailed characterization data . This compound can be used directly for analytical method development, method validation, and ongoing quality control of Tolvaptan drug substance and drug product. Unlike other benzazepinone analogs (e.g., tosyl-protected intermediates CAS 24310-36-9 or CAS 193686-76-9) which are not official Tolvaptan impurities, this compound carries the formal regulatory designation and supporting documentation required for FDA submissions, reducing internal analytical characterization burden and accelerating regulatory approval timelines [1].

Pharmaceutical R&D: Synthesis of Tolvaptan Analogs and Vasopressin V2 Receptor Antagonist Library Compounds

Medicinal chemists developing novel vasopressin V2 receptor antagonists can utilize 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one as a versatile benzazepinone scaffold for derivatization . The 5-oxo ketone functionality enables stereoselective reduction to the 5-hydroxy group, a critical stereocenter in the final pharmacophore of Tolvaptan (OPC-41061) [1]. The 7-chloro substituent is essential for optimal vasopressin V2 receptor binding affinity in the target drug class [2]. Alternative substitution patterns (e.g., 7-methoxy, 8-fluoro, or 9-bromo-8-methyl) would yield analogs with divergent pharmacological profiles, making the specific 7-chloro substitution pattern essential for generating compound libraries that maintain the core structural features required for V2 receptor antagonism [3].

Chemical Sourcing and Procurement: High-Purity Intermediate for cGMP Manufacturing

Procurement professionals sourcing 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one for cGMP manufacturing should prioritize suppliers offering purity specifications of ≥98% with full analytical characterization (GC, nonaqueous titration, NMR confirmation) . The compound's consistent melting point range of 103–107 °C across multiple vendors enables reliable identity verification and reduces batch-to-batch variability in downstream processing [1]. Storage at 2–8 °C protected from light ensures stability, with commercial quality specifications including loss on drying ≤1%, residue on ignition ≤0.1%, and heavy metals ≤10 ppm [2]. These defined physicochemical parameters and purity specifications support robust quality control in regulated pharmaceutical manufacturing environments and minimize the risk of impurity propagation to final drug substance [3].

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